(3S,4'R)-Benidipine HCl (3S,4'R)-Benidipine HCl
Brand Name: Vulcanchem
CAS No.: 119009-45-9
VCID: VC0193147
InChI: InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26+/m0/s1
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Molecular Formula: C28H32N3O6Cl
Molecular Weight: 542.04

(3S,4'R)-Benidipine HCl

CAS No.: 119009-45-9

Impurities

VCID: VC0193147

Molecular Formula: C28H32N3O6Cl

Molecular Weight: 542.04

Purity: > 95%

(3S,4'R)-Benidipine HCl - 119009-45-9

CAS No. 119009-45-9
Product Name (3S,4'R)-Benidipine HCl
Molecular Formula C28H32N3O6Cl
Molecular Weight 542.04
IUPAC Name 5-O-[(3S)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3/t23-,26+/m0/s1
SMILES CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC
Purity > 95%
Quantity Milligrams-Grams
Synonyms 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 1-(phenylmethyl)-3-piperidinyl ester, [S-(R*,S*)]-
PubChem Compound 10029174
Last Modified Jan 08 2022
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator